Methyl 5-(chlorosulfonyl)-2-fluorobenzoate
Overview
Description
“Methyl 5-(chlorosulfonyl)-2-fluorobenzoate” is likely a compound containing a benzoate ester, a chlorosulfonyl group, and a fluorine atom. The benzoate ester (CO2CH3) is a common functional group in organic chemistry, often used as a protecting group for carboxylic acids. The chlorosulfonyl group (SO2Cl) is a type of sulfonyl halide, known for its reactivity and usefulness in various chemical reactions. The fluorine atom could influence the compound’s reactivity and physical properties .
Molecular Structure Analysis
The exact molecular structure of “this compound” would depend on the positions of the functional groups on the benzene ring .Chemical Reactions Analysis
The chlorosulfonyl group is known to be reactive and can participate in various chemical reactions, such as substitution reactions or addition reactions . The benzoate ester could potentially undergo hydrolysis or transesterification .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is employed in the synthesis of various chemical compounds. For instance, it serves as a precursor in the synthesis of complex cationic carbene complexes of metals such as iridium(III), nickel(II), palladium(II), and platinum(II). These metal complexes are generated through reactions involving chloro-derivatives and exhibit unique chemical and spectroscopic properties (Fraser, Roper, & Stone, 1974).
Role in Pesticide Synthesis
- The compound is integral in synthesizing key intermediates such as methyl 5-amino-2-chloro-4-fluorophenylthioacetate, which is utilized in producing pesticides like the herbicidal j7uthiacet-methyL (Du, Chen, Zheng, & Xu, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO4S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQQZWQRLDURLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094460-86-2 | |
Record name | methyl 5-(chlorosulfonyl)-2-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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